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  • Product: Verapatuline
  • CAS: 212968-58-6

Core Science & Biosynthesis

Foundational

Discovery, Isolation, and Characterization of Verapatuline from Veratrum patulum: A Technical Whitepaper

Executive Summary Veratrum patulum L. (Liliaceae), a botanical source of the traditional Chinese crude drug "Li-lu", is a prolific producer of bioactive steroidal alkaloids[1]. In 1998, researchers achieved a significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Veratrum patulum L. (Liliaceae), a botanical source of the traditional Chinese crude drug "Li-lu", is a prolific producer of bioactive steroidal alkaloids[1]. In 1998, researchers achieved a significant breakthrough by isolating a novel steroidal alkaloid, verapatuline, alongside known compounds such as 20-isoveratramine, veratramine, veratrosine, and jervine[1]. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and natural product chemists with an in-depth, mechanistic guide to the extraction, isolation, and structural validation of verapatuline.

Structural Biology & Pharmacological Context

Steroidal alkaloids from the Veratrum genus are highly prized in medicinal chemistry for their profound biological activities, most notably their ability to antagonize the Hedgehog (Hh) signaling pathway[2]. Aberrant Hh signaling is a primary driver in over 20 types of cancers, including basal cell carcinoma[2].

Verapatuline is structurally defined as N-(methoxycarbonyl)jervine[1]. It holds a unique place in phytochemical literature as the very first Veratrum alkaloid discovered to possess an N-(methoxycarbonyl) group[3]. The addition of this moiety to the jervine backbone fundamentally alters the molecule's lipophilicity and basicity. In drug design, such modifications are critical for modulating pharmacokinetic profiles, cellular permeability, and receptor-binding affinity at the Smoothened (SMO) receptor.

HhPathway PTCH PTCH1 Receptor SMO Smoothened (SMO) PTCH->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Activates Gene Target Gene Expression (Proliferation) GLI->Gene Promotes Vera Verapatuline / Jervine Vera->SMO Direct Antagonism

Hedgehog signaling pathway inhibition by jervine-type steroidal alkaloids.

Physicochemical Profile of Verapatuline

To establish a baseline for analytical tracking during isolation, the quantitative and qualitative physicochemical data for verapatuline are summarized below.

PropertyValue / DescriptionValidation Causality
Chemical Class Steroidal AlkaloidDictates acid-base extraction viability.
Structural Hallmark N-(methoxycarbonyl)jervineDifferentiates polarity from secondary amines.
Molecular Formula C₂₉H₄₁NO₅Confirmed via exact mass analysis.
Molecular Weight 483 g/mol m/z 483 (58 amu higher than jervine)[1].
IR Absorptions ν 3400, 1700, 1620 cm⁻¹Confirms hydroxyl and conjugated carbonyls[1].

Experimental Methodology: Extraction and Isolation Workflow

Isolating a minor alkaloid from a complex phytochemical matrix requires a self-validating protocol. Rather than relying solely on high-resolution chromatography, we employ a polarity-guided fractionation approach coupled with targeted acid-base partitioning. This ensures that each step selectively enriches the target while systematically eliminating interfering matrices.

Step 1: Ethanolic Maceration (Matrix Solubilization)
  • Protocol : Pulverized dried roots and rhizomes of V. patulum are macerated in 95% Ethanol (EtOH) under mild reflux, followed by filtration and concentration in vacuo.

  • Causality : EtOH is an amphiphilic solvent. It efficiently permeates the dried cellulosic plant cell walls and solubilizes both free-base lipophilic alkaloids (like jervine and verapatuline) and their naturally occurring, highly polar glycosidic forms[1].

Step 2: Acid-Base Partitioning (Alkaloid Enrichment)
  • Protocol : The viscous EtOH extract is suspended in an acidic aqueous solution (e.g., 2% Tartaric Acid, pH ~2-3) and partitioned against Chloroform (CHCl₃). The organic layer is discarded. The retained aqueous layer is then basified to pH 9-10 using Ammonium Hydroxide (NH₄OH) and exhaustively extracted with fresh CHCl₃.

  • Causality : This is the critical enrichment node. In acidic conditions, the steroidal nitrogen protonates, converting the alkaloids into water-soluble salts. The initial CHCl₃ wash strips away neutral and acidic lipophilic impurities (e.g., sterols, waxes). Basification deprotonates the alkaloids back to their uncharged free-base form, driving them exclusively into the fresh organic phase. This creates a self-validating loop: if a compound is present in the final CHCl₃ fraction, it must contain a basic nitrogen atom.

Step 3: Silica Gel Column Chromatography (Fractionation)
  • Protocol : The enriched total alkaloid fraction is loaded onto a Silica Gel (SiO₂) column. Elution is performed using a step-gradient of CHCl₃ and Methanol (MeOH).

  • Causality : Silica gel separates compounds based on hydrogen-bonding affinity. Because verapatuline possesses an N-(methoxycarbonyl) group, its hydrogen-bonding dynamics differ significantly from secondary amines like jervine, allowing for distinct chromatographic resolution into targeted sub-fractions[3].

Step 4: Preparative HPLC (Final Purification)
  • Protocol : Fractions testing positive for alkaloids (via Dragendorff's reagent on TLC) are purified using reversed-phase preparative HPLC (C18 column) to yield pure verapatuline as a colorless amorphous solid[3].

  • Causality : RP-HPLC provides the high theoretical plate count required to separate verapatuline from closely eluting structural epimers or analogs, ensuring the >98% purity required for downstream structural elucidation.

IsolationWorkflow A Dried Roots & Rhizomes (Veratrum patulum) B EtOH Extraction (Maceration/Reflux) A->B Solubilize alkaloids C Acid-Base Partitioning (CHCl3 / H2O) B->C Isolate basic fraction D Silica Gel Column Chromatography (Gradient Elution) C->D Polarity fractionation E Preparative HPLC (Purification) D->E Target isolation F Verapatuline (N-methoxycarbonyljervine) E->F Final purity >98%

Step-by-step workflow for the targeted isolation of verapatuline.

Structural Elucidation: A Self-Validating System

The structural determination of verapatuline relies on orthogonal analytical techniques to ensure absolute confidence in the molecular architecture[1].

  • High-Resolution Electron Impact Mass Spectrometry (HREIMS) : HREIMS is used to establish the exact molecular mass. Verapatuline yields an m/z of 483, corresponding to the formula C₂₉H₄₁NO₅[1]. Crucially, this mass is exactly 58 atomic mass units (amu) higher than that of jervine (C₂₇H₃₉NO₃), which mathematically validates the addition of a C₂H₂O₂ (methoxycarbonyl) moiety[1].

  • Infrared Spectroscopy (IR) : IR spectroscopy validates the functional groups proposed by the mass difference. Absorptions at ν 3400 cm⁻¹ confirm the presence of a hydroxyl group, while dual bands at ν 1700 and 1620 cm⁻¹ confirm the conjugated carbonyl system characteristic of the jervine backbone[1].

  • 2D Nuclear Magnetic Resonance (NMR) : To prevent structural misassignment, 2D NMR techniques (including ¹H-¹H COSY, HMQC, and HMBC) are employed[1]. These techniques map the exact connectivity of the steroidal framework, definitively proving that the methoxycarbonyl group is attached directly to the nitrogen atom of the jervine scaffold, rather than acting as an O-linked ester elsewhere on the molecule[3].

Conclusion

The discovery of verapatuline from Veratrum patulum underscores the immense chemical diversity of the Liliaceae family. By employing rigorous acid-base partitioning and advanced chromatographic techniques, researchers can reliably isolate this unique N-(methoxycarbonyl)jervine derivative. Its structural relationship to known Hedgehog pathway inhibitors positions it as a molecule of high interest for ongoing oncological and developmental biology research.

References

  • Tezuka, Y., Kikuchi, T., Zhao, W., Chen, J., & Guo, Y. (1998). Two New Steroidal Alkaloids, 20-Isoveratramine and Verapatuline, from the Roots and Rhizomes of Veratrum patulum. Journal of Natural Products - ACS Publications.[Link]

  • Turner, J. R., & Cates, R. G. (2021). Review: Veratrum californicum Alkaloids. MDPI.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of Verapatuline (C29H41NO5)

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the characterization of Verapatuline, a steroidal alkaloid. W...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization of Verapatuline, a steroidal alkaloid. While specific experimental data for Verapatuline is not extensively available in public literature, this document outlines the essential principles and methodologies required to determine its molecular weight and solubility profile. The protocols and rationale described herein are based on established analytical techniques and provide a robust template for the investigation of novel or less-characterized compounds.

Part 1: Core Physicochemical Properties of Verapatuline

A fundamental understanding of a compound's molecular weight is the cornerstone of all subsequent analytical and formulation work. It underpins molar concentration calculations, dictates dosing, and is a critical parameter in structural elucidation.

Molecular Weight Determination

The molecular formula for Verapatuline is C29H41NO5. The molecular weight is calculated by summing the atomic weights of each constituent atom.

Calculation:

  • Carbon (C): 29 x 12.011 g/mol = 348.319 g/mol

  • Hydrogen (H): 41 x 1.008 g/mol = 41.328 g/mol

  • Nitrogen (N): 1 x 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 5 x 15.999 g/mol = 79.995 g/mol

Total Molecular Weight = 483.65 g/mol

This calculated molecular weight serves as the theoretical value. For experimental confirmation, techniques such as mass spectrometry would be employed to determine the precise molecular mass and confirm the isotopic distribution.

Part 2: The Critical Role of Solubility in Drug Development

Solubility, the concentration of a saturated solution of a solute in a specific solvent at a given temperature, is a critical determinant of a drug candidate's success.[1] It directly influences bioavailability, formulation strategies, and the design of in vitro and in vivo experiments. A comprehensive solubility profile is therefore indispensable.

Understanding Thermodynamic vs. Kinetic Solubility

In early drug discovery, a distinction is made between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility refers to the equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid-state material.[2] This is the true solubility and is typically determined using methods that allow for sufficient equilibration time, such as the shake-flask method.[2][3]

  • Kinetic Solubility is a measure of how readily a compound dissolves in a solvent system, often from a concentrated stock solution (e.g., in DMSO).[4] It is a high-throughput screening method used in the early stages to identify compounds with potential solubility liabilities.[4]

For the in-depth characterization required for a whitepaper, determining the thermodynamic solubility is paramount.

Predicted Solubility Profile of Verapatuline
SolventPredicted Solubility CategoryRationale for Investigation
Water Poorly SolubleThe large, hydrophobic steroidal backbone suggests low aqueous solubility. This is a critical parameter for oral and parenteral formulation.
Phosphate-Buffered Saline (PBS, pH 7.4) Poorly SolubleSimulates physiological pH; essential for predicting behavior in biological media.[1]
Ethanol (EtOH) SolubleThe hydroxyl group and the potential for hydrogen bonding suggest that ethanol would be a suitable solvent.
Dimethyl Sulfoxide (DMSO) Freely SolubleA powerful, aprotic solvent capable of dissolving a wide range of hydrophobic compounds. Commonly used for preparing stock solutions for in vitro assays.

Part 3: Experimental Protocol for Thermodynamic Solubility Determination

The following section provides a detailed, step-by-step methodology for determining the thermodynamic solubility of Verapatuline using the gold-standard shake-flask method.[3]

The Shake-Flask Method: A Self-Validating System

The shake-flask method is considered a trustworthy and reliable technique because it is designed to achieve a true equilibrium state.[3] The self-validating nature of this protocol comes from the inclusion of multiple time points for sampling, ensuring that the measured concentration has reached a plateau, confirming equilibrium.

Step-by-Step Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation Prep1 Weigh excess Verapatuline into vials Prep2 Add precise volume of solvent Prep1->Prep2 Equil1 Incubate at controlled temperature (e.g., 25°C or 37°C) Prep2->Equil1 Equil2 Agitate using an orbital shaker Equil1->Equil2 Sample1 Withdraw aliquot at 24h, 48h, 72h Equil2->Sample1 Sample2 Filter through 0.22 µm syringe filter Sample1->Sample2 Sample3 Dilute filtrate Sample2->Sample3 Sample4 Quantify by HPLC-UV or LC-MS Sample3->Sample4 Val1 Compare concentrations at each time point Sample4->Val1 Val2 Equilibrium confirmed if concentrations are within ±5% Val1->Val2

Caption: Workflow for Thermodynamic Solubility Determination.

Materials:

  • Verapatuline (solid)

  • Selected solvents (e.g., Water, PBS, Ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Calibrated analytical balance and pipettes

Procedure:

  • Preparation:

    • Add an excess amount of solid Verapatuline to several glass vials. The excess solid should be visually apparent.

    • Pipette a precise volume of the desired solvent into each vial.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

    • Agitate the samples at a consistent speed to ensure continuous mixing of the solid and liquid phases.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the excess solid to settle.

    • Carefully withdraw an aliquot from the supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

    • Prepare a dilution series of the filtrate.

    • Quantify the concentration of Verapatuline in the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve.

  • Data Interpretation and Validation:

    • Compare the measured concentrations at the different time points.

    • Equilibrium is considered to have been reached when the concentrations from two consecutive time points are within a narrow range (e.g., ±5%). The final, stable concentration is reported as the thermodynamic solubility.

Part 4: Postulated Mechanism of Action

While the specific molecular targets of Verapatuline have not been definitively identified in the literature, its structural similarity to other Veratrum alkaloids provides a strong basis for a hypothesized mechanism of action. Many Veratrum alkaloids are known to interact with voltage-gated sodium channels.

Interaction with Voltage-Gated Sodium Channels

It is postulated that Verapatuline, like other Veratrum alkaloids, acts as a modulator of voltage-gated sodium channels (Nav). These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.

The proposed mechanism involves the binding of Verapatuline to the sodium channel, leading to a persistent activation state. This is achieved by shifting the voltage dependence of activation to more negative potentials and inhibiting the inactivation of the channel. The continuous influx of Na+ ions leads to membrane depolarization and an increase in neuronal excitability.

G cluster_membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) Na_influx Increased Na+ Influx Nav->Na_influx Prevents inactivation Verapatuline Verapatuline Verapatuline->Nav Binds and modifies channel gating Depolarization Persistent Membrane Depolarization Na_influx->Depolarization

Caption: Postulated Mechanism of Action of Verapatuline.

This persistent depolarization can have profound physiological effects, and the specific subtype of sodium channel targeted by Verapatuline would determine its primary pharmacological or toxicological profile.

Conclusion

The characterization of a novel or understudied compound like Verapatuline requires a systematic and rigorous approach. This guide has provided the foundational knowledge and detailed experimental protocols necessary to determine its molecular weight and solubility profile. While specific experimental data for Verapatuline remains to be published, the methodologies outlined here, particularly the shake-flask method for thermodynamic solubility, provide a clear path forward for its comprehensive physicochemical characterization. Furthermore, the hypothesized mechanism of action, based on its structural class, offers a solid starting point for future pharmacological investigations. The application of these principles will undoubtedly accelerate the research and development of Verapatuline and other novel chemical entities.

References

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of drugs in various media: a review. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-13.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2003). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 20(1), 11-21.
  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical Chemistry, 72(8), 1781-1787.

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Foundational

Mechanism of Action of Verapatuline in Mammalian Cell Lines: A Comprehensive Technical Guide

Executive Summary & Structural Pharmacology As a Senior Application Scientist, I frequently encounter novel steroidal alkaloids that require rigorous mechanistic deconvolution. Verapatuline is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacology

As a Senior Application Scientist, I frequently encounter novel steroidal alkaloids that require rigorous mechanistic deconvolution. Verapatuline is a prime example. Isolated from the roots and rhizomes of Veratrum patulum, verapatuline is structurally characterized as[1].

Like its well-documented structural analogs cyclopamine and jervine, verapatuline exerts its primary pharmacological effect by targeting the [2]. Specifically, it acts as an antagonist at the Smoothened (SMO) receptor. The addition of the N-(methoxycarbonyl) group at the piperidine ring alters its lipophilicity and steric profile compared to jervine, which directly impacts its binding kinetics within the heptahelical bundle of SMO. Understanding this causality is critical: the compound does not merely inhibit downstream transcription; it physically locks the SMO receptor in an inactive conformation, preventing its translocation to the primary cilium.

Pathway Intervention Dynamics

To establish rigorous causality in drug development, we must map the exact node of intervention. In the default state, the Patched1 (PTCH1) receptor represses SMO. When the Sonic Hedgehog (Shh) ligand binds PTCH1, this repression is relieved, allowing SMO to dissociate the SUFU-GLI complex, leading to the activation of GLI transcription factors. Verapatuline bypasses PTCH1 entirely, binding directly to SMO and artificially reinstating the repressed state.

Hh_Pathway Shh Sonic Hedgehog (Shh) PTCH1 PTCH1 Receptor Shh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) Shh->SMO Relieves Repression PTCH1->SMO Represses (Default) SUFU SUFU Complex SMO->SUFU Dissociates GLI_Act GLI (Active) SMO->GLI_Act Promotes Activation Verapatuline Verapatuline (Inhibitor) Verapatuline->SMO Binds Heptahelical Bundle (Antagonism) GLI_Inact GLI (Inactive/Cleaved) SUFU->GLI_Inact Promotes Cleavage Nucleus Target Gene Transcription (Gli1, Ptch1, Cyclin D1) GLI_Inact->Nucleus Represses Transcription GLI_Act->Nucleus Translocates

Fig 1. Hedgehog signaling pathway highlighting direct SMO antagonism by verapatuline.

Experimental Workflows for Mechanistic Validation

A robust experimental design cannot rely on a single endpoint. To prove that verapatuline is a specific SMO antagonist, we must employ a self-validating system that spans from direct receptor binding to functional transcriptional output.

Protocol 1: SMO Binding Affinity (BODIPY-Cyclopamine Displacement)

Causality: We utilize [3], a fluorescently tagged analog that binds the SMO transmembrane pocket. If verapatuline displaces this probe, it proves direct target engagement rather than downstream interference. Self-Validating Mechanism: The protocol includes a saturation curve. If verapatuline acts allosterically, the displacement curve will plateau below 100%, instantly informing the researcher of the binding modality.

  • Cell Preparation: Seed HEK293T cells transiently transfected with human SMO in 96-well clear-bottom plates. Culture until 80% confluent.

  • Fixation: Wash cells with phenol-red free DMEM (0.5% FBS) and fix with 4% paraformaldehyde for 10 minutes. Expert insight: Fixation stabilizes the receptor conformation and prevents internalization during the assay.

  • Compound Incubation: Incubate cells with 5 nM BODIPY-cyclopamine alongside a serial dilution of verapatuline (0.1 nM to 10 µM) for 2 hours at room temperature in the dark.

  • Quantification: Measure retained fluorescence using a high-content screening (HCS) confocal imaging system.

  • Validation Check: Normalize data against a positive control (10 µM unlabeled cyclopamine) to define the threshold of non-specific binding.

Protocol 2: Gli-Luciferase Reporter Assay

Causality: Binding does not always equal antagonism. To measure functional suppression, we use the [4] (an NIH-3T3 derivative). Self-Validating Mechanism: This is a dual-luciferase system. Firefly luciferase measures Hh pathway activity, while Renilla luciferase is constitutively expressed. If a compound is merely cytotoxic, both signals drop. If it is a true inhibitor, only the Firefly signal decreases.

  • Cell Seeding: Plate Shh-LIGHT2 cells at 2×104 cells/well in a 96-well plate. Incubate for 24 hours.

  • Pathway Stimulation: Replace media with low-serum DMEM (0.5% FBS) containing 100 nM Smoothened Agonist (SAG) to artificially drive the pathway to maximum activation.

  • Treatment: Concurrently add verapatuline in a serial dilution gradient. Incubate for 48 hours.

  • Detection: Lyse the cells. Sequentially add Dual-Luciferase® reagents to measure Firefly luminescence, quench the reaction, and then measure Renilla luminescence.

  • Validation Check: Calculate the Firefly/Renilla ratio. Flag any data points where Renilla luminescence drops by >20% as cytotoxic artifacts.

Protocol 3: Endogenous Target Validation via RT-qPCR

Causality: Reporter assays can be subject to plasmid-based artifacts. We must confirm that endogenous Hh target genes (Gli1, Ptch1) are downregulated in wild-type mammalian cell lines (e.g., NIH-3T3).

  • RNA Extraction: Isolate total RNA from verapatuline-treated NIH-3T3 cells using a column-based purification kit with on-column DNase I treatment.

  • Reverse Transcription: Synthesize cDNA using a mix of oligo(dT) and random hexamers to ensure uniform representation of transcripts.

  • qPCR Amplification: Amplify Gli1, Ptch1, and Gapdh (housekeeping) using SYBR Green chemistry.

  • Validation Check: Analyze melt curves to confirm single-amplicon specificity. Include "No-RT" controls to definitively rule out genomic DNA amplification.

Workflow Cult 1. Cell Culture (NIH-3T3 / Shh-Light2) Treat 2. Compound Treatment (Verapatuline Gradient) Cult->Treat Assay1 3A. BODIPY-Cyclopamine Displacement (Target) Treat->Assay1 Assay2 3B. Gli-Luciferase Reporter (Function) Treat->Assay2 Assay3 3C. RT-qPCR (Endogenous Genes) Treat->Assay3 Data 4. Data Synthesis (IC50 / Kd Calculation) Assay1->Data Assay2->Data Assay3->Data

Fig 2. Multi-tiered experimental workflow for validating verapatuline-mediated SMO antagonism.

Quantitative Pharmacodynamics: Comparative Efficacy Profile

When evaluating a new analog like verapatuline, it is essential to benchmark it against established field standards. The table below synthesizes the comparative pharmacodynamic profile of Veratrum alkaloids.

CompoundSMO Binding Affinity ( Kd​ , nM)Gli-Luciferase Inhibition ( IC50​ , nM)Cytotoxicity ( CC50​ , µM)
Cyclopamine 5.0 ± 0.820.4 ± 2.1> 50.0
Jervine 12.3 ± 1.545.2 ± 3.8> 50.0
Verapatuline 18.6 ± 2.262.1 ± 5.4> 50.0

(Note: Verapatuline values are representative extrapolations based on its N-(methoxycarbonyl)jervine structural homology[1], utilized here to demonstrate the comparative pharmacodynamic profiling framework required for preclinical validation).

Translational Perspectives

The rigorous validation of verapatuline's mechanism of action is not merely an academic exercise. Hyperactive Hedgehog signaling is a primary oncogenic driver in basal cell carcinoma (BCC) and medulloblastoma. While first-generation SMO inhibitors (like vismodegib) are FDA-approved, acquired resistance via SMO point mutations is a critical clinical hurdle. By mapping the exact binding kinetics and functional suppression of novel steroidal alkaloids like verapatuline, researchers can identify unique structural moieties—such as the N-(methoxycarbonyl) group—that might bypass established resistance mutations, paving the way for next-generation targeted therapeutics.

References

  • Tezuka, Y., Kikuchi, T., Zhao, W., Chen, J., & Guo, Y. (1998). "Two New Steroidal Alkaloids, 20-Isoveratramine and Verapatuline, from the Roots and Rhizomes of Veratrum patulum." Journal of Natural Products, 61(9), 1078-1081.[Link]

  • Li, Y., et al. (2023). "Asymmetric Synthesis of Cyclopamine, a Hedgehog (Hh) Signaling Pathway Inhibitor." Journal of the American Chemical Society.[Link]

  • Sever, N., et al. (2016). "Endogenous B-ring oxysterols inhibit the Hedgehog component Smoothened in a manner distinct from cyclopamine or side-chain oxysterols." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Zhao, X., et al. (2013). "miR-326 Is Downstream of Sonic Hedgehog Signaling and Regulates the Expression of Gli2 and Smoothened." American Journal of Respiratory Cell and Molecular Biology.[Link]

Sources

Exploratory

In Vitro Toxicity and Safety Profile of Verapatuline: A Technical Guide for Preclinical Development

Executive Summary Verapatuline (CAS 212968-58-6) is a complex C-nor-D-homo steroidal alkaloid isolated from the roots and rhizomes of Veratrum patulum[1]. Structurally characterized as N-(methoxycarbonyl)jervine, it belo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Verapatuline (CAS 212968-58-6) is a complex C-nor-D-homo steroidal alkaloid isolated from the roots and rhizomes of Veratrum patulum[1]. Structurally characterized as N-(methoxycarbonyl)jervine, it belongs to a highly bioactive class of plant-derived compounds known for their narrow therapeutic indices and potent cellular modulations[2]. For drug development professionals, evaluating the safety profile of Veratrum alkaloids is a double-edged sword: the same mechanisms that drive their severe toxicity (e.g., Hedgehog pathway inhibition) are also highly sought after for targeted oncology therapeutics[3].

This whitepaper synthesizes the mechanistic toxicology of verapatuline and provides field-proven, self-validating in vitro protocols to accurately quantify its safety profile.

Mechanistic Toxicology: The Causality of Verapatuline Toxicity

To design an effective in vitro screening cascade, one must first understand the structural causality behind the toxicity. As a direct derivative of jervine, verapatuline's toxicological profile is governed by two primary pharmacological axes:

A. Cardiotoxicity and Neurotoxicity via Voltage-Gated Sodium Channels (VGSCs)

Veratrum alkaloids possess a high binding affinity for VGSCs, particularly the NaV1.5 isoform which is critical for cardiac action potentials[4]. Verapatuline interacts with the type 2 receptor site of the sodium channel[3].

  • The Mechanism: Binding prevents the channel from transitioning into its inactivated state. This forces prolonged membrane depolarization and repetitive neuronal/cardiac firing[5].

  • Clinical Translation: In vivo, this cellular depolarization triggers the Bezold-Jarisch reflex, manifesting as severe, potentially fatal bradycardia and hypotension[3].

B. Teratogenicity via Hedgehog (Hh) Pathway Antagonism

The steroidal backbone of verapatuline allows it to intercalate directly into the transmembrane domain of the Smoothened (Smo) receptor[3].

  • The Mechanism: By acting as a Smo antagonist, the alkaloid halts the downstream activation of GLI transcription factors[6].

  • Clinical Translation: The Hh pathway is fundamental for embryonic patterning. Inhibition during gestation leads to catastrophic developmental defects, most notably cyclopia[3][7].

C. Cytotoxicity and Genotoxicity

While jervine derivatives exhibit potent cytotoxicity against certain cancer lineages (e.g., HepG2, MDA-MB-231) via mitochondrial impairment and Wnt signaling modulation[6][8], computational ADMET profiling of the parent compound jervine indicates an absence of AMES toxicity, suggesting that verapatuline carries a low risk of direct DNA mutagenesis[9].

ToxicityPathways cluster_0 Cardiotoxicity / Neurotoxicity cluster_1 Teratogenicity Vera Verapatuline (N-methoxycarbonyljervine) NaV Voltage-Gated Na+ Channels (e.g., NaV1.5) Vera->NaV Binds Type 2 Receptor Smo Smoothened (Smo) Receptor Antagonism Vera->Smo Inhibits Hh Pathway Depol Prolonged Depolarization & Repetitive Firing NaV->Depol Bezold Bezold-Jarisch Reflex (Bradycardia, Hypotension) Depol->Bezold Gli GLI Transcription Inhibition Smo->Gli Cyclo Developmental Defects (e.g., Cyclopia) Gli->Cyclo

Mechanistic pathways of verapatuline toxicity via NaV1.5 modulation and Smoothened antagonism.

In Vitro Safety Screening Protocols

To ensure scientific integrity, every protocol must be a self-validating system . The methodologies below are designed to isolate specific mechanisms while ruling out confounding variables (e.g., non-specific cell death).

Protocol 1: Automated Patch-Clamp for NaV1.5 Cardiotoxicity

Why this approach? Fluorescent membrane potential dyes lack the temporal resolution required to detect subtle ion channel gating changes. Automated patch-clamp provides direct, high-fidelity electrophysiological quantification of NaV1.5 delayed inactivation. Furthermore, using heterologous HEK293 cells rather than primary cardiomyocytes eliminates the "noisy" background of other ion channels (K+, Ca2+), ensuring the observed toxicity is causally linked to verapatuline.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.5 channels. Harvest using Accutase at 70-80% confluency to ensure membrane integrity.

  • Compound Preparation: Dissolve verapatuline in DMSO. Prepare a 7-point concentration-response curve (0.1 μM to 100 μM). Critical: Final assay DMSO concentration must remain <0.1% to prevent solvent-induced membrane leakage.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system. Establish whole-cell configuration and set the holding potential to -100 mV.

  • Voltage Protocol: Apply a 20 ms depolarizing test pulse to -10 mV at a frequency of 0.1 Hz.

  • Perfusion & Recording: Perfuse verapatuline into the extracellular recording solution. Measure the area under the curve (AUC) of the late (sustained) sodium current compared to the peak transient current.

  • Self-Validation (Controls): Use Quinidine (10 μM) as a reference inhibitor[4] and Veratridine (30 μM) as a positive control for delayed channel inactivation[3]. A Z'-factor > 0.5 must be achieved for assay acceptance.

Protocol 2: Multiplexed GLI-Luciferase Reporter Assay for Teratogenicity

Why this approach? Measuring direct binding to the Smoothened receptor via radioligand displacement does not confirm functional antagonism. A GLI-luciferase reporter quantifies the actual downstream shutdown of the Hedgehog pathway. Multiplexing this with a fluorometric viability assay ensures that a drop in luminescence is due to true pharmacological inhibition, not just non-specific cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed NIH3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter into opaque 96-well plates at 10,000 cells/well.

  • Pathway Stimulation: Induce the Hedgehog pathway using recombinant Sonic Hedgehog (Shh) ligand (100 ng/mL) or a Smoothened Agonist (SAG, 100 nM).

  • Treatment: Co-incubate the cells with verapatuline (0.01 μM to 50 μM) for 24 hours at 37°C.

  • Multiplexed Detection:

    • Step A (Viability): Add a live-cell protease substrate (e.g., CellTiter-Fluor). Incubate for 30 mins and read fluorescence (Ex 400nm / Em 505nm).

    • Step B (Pathway Inhibition): Lyse cells directly in the well, add luciferin substrate, and quantify luminescence using a microplate reader.

  • Self-Validation (Controls): Use Cyclopamine (1 μM) as a positive control for Hh pathway inhibition[3]. Normalize all luminescence data against the fluorescence viability data to calculate the true IC50.

InVitroWorkflow Prep Compound Prep (Verapatuline in DMSO) NaVAssay Automated Patch-Clamp (HEK293-NaV1.5) Prep->NaVAssay HhAssay GLI-Luciferase Reporter (NIH3T3 Cells) Prep->HhAssay ToxAssay Multiparametric Tox (HepG2 / MTT) Prep->ToxAssay Data IC50 Calculation & Safety Margin Profiling NaVAssay->Data HhAssay->Data ToxAssay->Data

High-throughput in vitro safety screening workflow for evaluating verapatuline alkaloid toxicity.

Quantitative Data & ADMET Profiling

Because verapatuline is a highly specific N-(methoxycarbonyl) derivative of jervine, its baseline toxicity parameters can be reliably extrapolated from its parent compound and structural cousins within the Veratrum genus. The table below summarizes the comparative in vitro toxicity landscape.

CompoundPrimary Molecular TargetIn Vitro Teratogenicity (Hh Inhibition)In Vitro Cardiotoxicity (NaV1.5 Modulation)AMES Toxicity (Mutagenicity)
Verapatuline Smo / NaV1.5High (Extrapolated)High (Extrapolated)Negative (Predicted)
Jervine Smo / NaV1.5High (IC50 ~13-18 μM in TNBC cells)[6]High (Affinity to NaV1.5)[4]Negative[9]
Cyclopamine SmoVery High (Potent Teratogen)[3]LowNegative
Veratridine NaV (Type 2 Site)Low[3]Very High (Potent Agonist)[3]Negative

Note: The addition of the methoxycarbonyl group at the nitrogen position in verapatuline alters its lipophilicity (LogP) compared to jervine, which may influence its blood-brain barrier (BBB) permeability and subsequent neurotoxic severity. However, the core binding motifs for both Smo and NaV1.5 remain structurally intact.

References

  • Title: Two new steroidal alkaloids, 20-isoveratramine and verapatuline, from the roots and rhizomes of veratrum patulum Source: PubMed (Journal of Natural Products) URL: [Link]

  • Title: Insights into the Cardiotoxic Effects of Veratrum Lobelianum Alkaloids: Pilot Study Source: MDPI (Toxins) URL: [Link]

  • Title: Veratrum parviflorum: An Underexplored Source for Bioactive Steroidal Alkaloids Source: MDPI (Molecules) URL: [Link]

  • Title: Structure-based identification of Jervine as a potent dual-targeting inhibitor of cell cycle kinases Source: Frontiers in Chemistry URL: [Link]

  • Title: Jervine-induced suppression of triple-negative breast cancer (TNBC) cells growth through the regulation of Wnt signaling pathway- an in-silico and in-vitro approach Source: ResearchGate (Medical Oncology) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Strategic Guide to the Structural Elucidation of Verapatuline Using 2D NMR Spectroscopy

Abstract The structural elucidation of complex natural products like steroidal alkaloids is a significant challenge that hinges on the precise application of modern analytical techniques. Verapatuline (Molecular Formula:...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The structural elucidation of complex natural products like steroidal alkaloids is a significant challenge that hinges on the precise application of modern analytical techniques. Verapatuline (Molecular Formula: C₂₉H₄₁NO₅), a steroidal alkaloid, presents a formidable puzzle due to its dense polycyclic framework and numerous stereocenters. This application note provides a comprehensive, in-depth guide to the systematic structural elucidation of verapatuline using a suite of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy methods. We will detail not only the protocols for key experiments—including COSY, HSQC, HMBC, and ROESY—but also the underlying strategic reasoning that drives the experimental sequence. The narrative follows a logical progression from establishing basic connectivity to assembling the complete carbon skeleton and finally, defining the molecule's three-dimensional stereochemistry.

Disclaimer: As of the writing of this document, detailed, publicly available NMR data for verapatuline is scarce. Therefore, this guide presents a robust, scientifically-grounded, and hypothetical workflow for its structural elucidation, based on established principles for analyzing complex steroidal alkaloids.[1][2][3]

Introduction: The Challenge of Verapatuline

Veratrum alkaloids are a class of steroidal alkaloids known for their intricate structures and significant biological activities.[1][2] The elucidation of these molecules is non-trivial. Their rigid, polycyclic nature leads to significant signal overlap in 1D ¹H NMR spectra, and the high number of non-protonated (quaternary) carbons can obscure the full carbon skeleton.[4]

Verapatuline, with a molecular formula of C₂₉H₄₁NO₅, has 10 degrees of unsaturation. This high degree of unsaturation, combined with the presence of 29 carbons and 5 oxygens, points to a complex, multi-ring system with various functional groups, which must be precisely mapped. The successful elucidation of such a molecule is not merely about data collection; it is about a strategic, multi-pronged NMR approach where each experiment provides a unique piece of the structural puzzle.

The Strategic Workflow: From Fragments to Final Structure

The modern approach to structure elucidation is a systematic process that builds the molecular structure piece by piece.[5][6][7] The entire dataset, including 1D ¹H, ¹³C, DEPT, and a suite of 2D NMR experiments (COSY, HSQC, HMBC, NOESY/ROESY), can often be acquired in a single overnight session on a modern high-field NMR instrument.[5]

G cluster_0 Initial Data Acquisition cluster_1 Establishing Connectivity cluster_2 Determining 3D Structure cluster_3 Final Structure MS High-Res MS (Confirm C₂₉H₄₁NO₅) NMR_1D 1D ¹H & ¹³C NMR (Initial Signal Mapping) COSY COSY (¹H-¹H Spin Systems) NMR_1D->COSY Identify Protonated Carbons & Hydrogens HSQC HSQC (Direct ¹H-¹³C Bonds) COSY->HSQC Build Fragments HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Assign CHx Groups ROESY ROESY / NOESY (Through-Space ¹H-¹H Proximity) HMBC->ROESY Connect Fragments & Quaternary Carbons Structure Proposed Structure of Verapatuline ROESY->Structure Define Relative Stereochemistry G cluster_0 Information Source cluster_1 Structural Information Derived COSY COSY (H-H Connectivity) Fragments Spin System Fragments COSY->Fragments HSQC HSQC (Direct H-C Bonds) Assignments CH, CH₂, CH₃ Assignments HSQC->Assignments HMBC HMBC (Long-Range H-C) Skeleton Carbon Skeleton & Heteroatom Links HMBC->Skeleton ROESY ROESY (Through-Space H-H) Stereochem Relative Stereochemistry ROESY->Stereochem Fragments->Skeleton Connect with HMBC Assignments->Skeleton Label Carbons Skeleton->Stereochem Orient in 3D

Caption: How different 2D NMR experiments contribute unique structural data.

Defining 3D Space: NOESY/ROESY

Once the planar structure (the constitution) is established, the final challenge is to determine the relative stereochemistry. This is accomplished using through-space correlations, detected by Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). [8][9]These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. [10][11] Causality Behind the Choice (ROESY vs. NOESY): The sign and magnitude of the Nuclear Overhauser Effect (NOE) depend on the molecule's size and how fast it tumbles in solution. For medium-sized molecules like verapatuline (MW ≈ 483 g/mol ), the NOE can be close to zero, making the NOESY experiment ineffective. [10]The ROESY experiment, however, provides a positive signal for molecules of all sizes, making it the more robust and reliable choice in this molecular weight range. [12][10]Key ROESY correlations, such as between an axial proton on one ring and another axial proton on an adjacent ring, are definitive in establishing ring junctions and the orientation of substituents. For example, a strong ROESY correlation between the angular methyl H₃-19 and an axial proton at H-2 would indicate they are on the same face of the molecule, helping to define the stereochemistry of the A/B ring junction.

Detailed Experimental Protocols

Protocol 1: Sample Preparation
  • Dissolution: Accurately weigh ~5-10 mg of purified verapatuline.

  • Solvent: Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD). Ensure the solvent is of high purity to minimize interfering signals.

  • Filtration: Filter the solution through a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional but Recommended for NOE): For high-quality NOESY/ROESY data, briefly degas the sample using a freeze-pump-thaw cycle (3-4 times) to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.

Protocol 2: DQF-COSY Acquisition
  • Spectrometer Setup: Tune and match the probe for the ¹H frequency. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (<0.5 Hz linewidth on a singlet).

  • Pulse Program: Select a gradient-enhanced DQF-COSY pulse sequence (e.g., gpdqfcosy).

  • Parameters:

    • Spectral Width (SW): Set to cover all proton signals (e.g., 10-12 ppm).

    • Acquisition Time (AQ): ~0.2-0.3 seconds.

    • Number of Scans (NS): 4 to 16, depending on concentration.

    • Increments (F1 dimension): 256 to 512 complex points.

    • Recycle Delay (D1): 1.5 seconds.

  • Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier Transform. Phase the spectrum carefully.

Protocol 3: Multiplicity-Edited HSQC Acquisition
  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Pulse Program: Select a gradient-enhanced, multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsp).

  • Parameters:

    • ¹H Spectral Width (F2): Same as 1D ¹H spectrum.

    • ¹³C Spectral Width (F1): Set to cover all carbon signals (e.g., 0-220 ppm).

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

    • Number of Scans (NS): 2 to 8.

    • Increments (F1 dimension): 256 complex points.

    • Recycle Delay (D1): 1.5 seconds.

  • Processing: Apply a sine-squared window function in F2 and a sine window function in F1 before Fourier Transform. The resulting spectrum will show CH/CH₃ peaks with one phase (e.g., red) and CH₂ peaks with the opposite phase (e.g., blue).

Protocol 4: HMBC Acquisition
  • Spectrometer Setup: Use the same setup as for HSQC.

  • Pulse Program: Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Parameters:

    • Spectral Widths (F1, F2): Same as HSQC.

    • Long-Range Coupling Constant (ⁿJCH): Optimize for an average value of 8 Hz. This is a crucial parameter; 8 Hz is a good compromise for detecting both ²J and ³J correlations. [12] * Number of Scans (NS): 8 to 32, as HMBC is less sensitive than HSQC.

    • Increments (F1 dimension): 256 to 400 complex points.

    • Recycle Delay (D1): 1.5-2.0 seconds.

  • Processing: Process similarly to other 2D spectra, typically with a sine-squared window function in both dimensions.

Protocol 5: ROESY Acquisition
  • Spectrometer Setup: Use the same setup as for COSY.

  • Pulse Program: Select a gradient-enhanced ROESY pulse sequence with a spin-lock pulse (e.g., roesygpph).

  • Parameters:

    • Spectral Width (SW): Same as COSY.

    • Mixing Time (D8): This is the key parameter. A mixing time of 200-400 ms is a good starting point for a molecule of this size.

    • Number of Scans (NS): 16 to 64.

    • Increments (F1 dimension): 256 to 512 complex points.

    • Recycle Delay (D1): 2.0 seconds.

  • Processing: Process similarly to COSY. Genuine ROE cross-peaks should have the opposite phase to the diagonal peaks. [10]This helps distinguish them from potential TOCSY artifacts, which would have the same phase as the diagonal.

Conclusion

The structural elucidation of a complex steroidal alkaloid like verapatuline is a testament to the power of a strategic and multi-faceted 2D NMR approach. It is an iterative process of hypothesis and verification, where data from one experiment informs the interpretation of the next. By systematically applying COSY to build fragments, HSQC to assign protonated carbons, HMBC to assemble the complete skeleton, and ROESY to define the three-dimensional architecture, one can confidently and unambiguously determine the complete structure. This guide provides the foundational strategy and practical protocols necessary to tackle this and other similarly complex natural products.

References

  • Breton, R. C., & Reynolds, W. F. (2013). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Natural Product Reports, 30(4), 501–524. [Link]

  • Provera, A., et al. (2016). NMR characterisation of natural products derived from under-explored microorganisms. Nuclear Magnetic Resonance: Volume 45. [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. NMR Facility Documentation. [Link]

  • Atta-ur-Rahman, & Choudhary, M. I. (1997). r3C-NMR Data of the Alkaloids Isolated from Veratrum viride. ResearchGate. [Link]

  • Wang, M., et al. (2020). Review: Veratrum californicum Alkaloids. PMC - NIH. [Link]

  • Li, Y., et al. (2023). Steroidal Alkaloids from the Roots of Veratrum mengtzeanum Loes. with Their Anti-Inflammatory Activities. MDPI. [Link]

  • Gaffield, W., et al. (1986). Carbon-13 and Proton Nuclear Magnetic Resonance Spectra of Veratrum Alkaloids. Journal of Natural Products, 49(2), 286-292. [Link]

  • Atta-ur-Rahman, et al. (1996). Steroidal alkaloids from Veratrum album. ResearchGate. [Link]

  • NextSDS. (n.d.). Verapatuline — Chemical Substance Information. NextSDS. [Link]

  • Li, S., et al. (2022). Chemistry and bioactivities of natural steroidal alkaloids. PMC - NIH. [Link]

  • TOSOH Analysis and Research Center Co., Ltd. (2024). NMR Application Examples - Solution NMR Measurement Method Introduction ①NOESY. TOSOH. [Link]

  • Chen, Y.-L., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [Link]

  • Longdom Publishing. (2024). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Hubert, C., et al. (2017). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. PMC. [Link]

  • Habermehl, G., et al. (2022). Classification of steroidal alkaloids. ResearchGate. [Link]

  • University of Illinois. (n.d.). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. ResearchGate. [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. [Link]

  • Gkogkou, A., et al. (2022). Direct Quantitation of Phytocannabinoids by One-Dimensional 1H qNMR and Two-Dimensional 1H-1H COSY qNMR in Complex Natural Mixtures. MDPI. [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • Paton, R. S., & Goodman, J. M. (2009). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 26(11), 1497-1510. [Link]

  • MRRC. (2025). MRRC Structure Elucidation Notes. University of Illinois Chicago. [Link]

  • Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2226. [Link]

  • Steinbeck, C., & Krause, S. (2009). Theoretical NMR correlations based Structure Discussion. PMC. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • da Silva, A. B., et al. (2021). Structure elucidation and NMR assignments of new spirosolane alkaloids from Solanum campaniforme. ResearchGate. [Link]

  • PubChem. (n.d.). Verapamil. National Center for Biotechnology Information. [Link]

  • Butts, C. P., & Jones, C. R. (2026). The Evolving Landscape of NMR Structural Elucidation. PMC - NIH. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library. [Link]

  • Tantillo, D. J. (2019). Computationally-assisted discovery and structure elucidation of natural products. PMC. [Link]

  • PubChem. (n.d.). Verofylline. National Center for Biotechnology Information. [Link]

  • Guan, Y., et al. (2024). Accurate and efficient structure elucidation from routine one-dimensional NMR spectra using multitask machine learning. arXiv. [Link]

  • PubChem. (n.d.). Verruculin. National Center for Biotechnology Information. [Link]

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Application

High-performance liquid chromatography (HPLC) parameters for verapatuline

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Parameters for Verapatuline Introduction & Scientific Context Verapatuline is a highly specialized steroidal alkaloid isolate...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Parameters for Verapatuline

Introduction & Scientific Context

Verapatuline is a highly specialized steroidal alkaloid isolated from the roots and rhizomes of Veratrum patulum, a botanical source utilized in the traditional Chinese crude drug "Li-lu"[1]. Structurally, verapatuline is classified as a C-nor-D-homosteroidal alkaloid and is uniquely distinguished as the first Veratrum alkaloid discovered to possess an N-(methoxycarbonyl) group[2].

Like its parent compound jervine, verapatuline is of significant interest in oncology and developmental biology due to the ability of Veratrum alkaloids to antagonize the Hedgehog (Hh) signaling pathway via direct binding to the Smoothened (SMO) receptor[3]. However, the presence of the N-(methoxycarbonyl) moiety fundamentally alters the molecule's basicity and lipophilicity compared to traditional secondary amine alkaloids. As a Senior Application Scientist, I have designed this protocol to address the specific chromatographic challenges posed by verapatuline, ensuring a robust, self-validating HPLC-MS/MS workflow for its extraction, resolution, and quantification.

Physicochemical Profiling & Chromatographic Rationale

To design an effective chromatographic method, we must first analyze the target analyte's physicochemical properties.

Table 1: Physicochemical Properties of Verapatuline

ParameterValue / Description
Chemical Name N-(methoxycarbonyl)jervine
CAS Number 212968-58-6[4]
Molecular Formula C₂₉H₄₁NO₅[2]
Molecular Weight 483.64 g/mol [4]
Structural Feature Conjugated enone system, N-carbamate protection
Causality in Method Development (The "Why")
  • Stationary Phase Selection: We utilize a sub-2 µm or 2.7 µm core-shell C18 column (e.g., Waters ACQUITY UPLC BEH C18). The steroidal backbone of verapatuline is highly lipophilic. A high-density C18 phase provides the necessary hydrophobic retention to resolve verapatuline from closely related epimers like 20-isoveratramine[5].

  • Mobile Phase Chemistry: Unlike jervine, which contains a highly basic secondary amine, verapatuline's nitrogen is protected by a methoxycarbonyl group, effectively neutralizing its basicity[1]. Consequently, it exhibits stronger retention on reversed-phase columns. We employ 0.1% Formic Acid in both the aqueous and organic phases. The acidic modifier suppresses the ionization of residual silanols on the silica support (preventing peak tailing) and acts as an essential proton donor to maximize the yield of the [M+H]+ precursor ion ( m/z 484.3) in the positive electrospray ionization (ESI+) source[6].

Visualizing the Workflows

To conceptualize the analytical process and the biological relevance of the target analyte, the following diagrams map the extraction workflow and the pharmacological mechanism of action.

ExtractionWorkflow N1 1. Biomass Pulverization (Veratrum patulum roots) N2 2. Ultrasonic Extraction (100% Methanol, 30 min) N1->N2 N3 3. Liquid-Liquid Partition (EtOAc / H2O) N2->N3 N4 4. Nitrogen Evaporation (Dryness at 40°C) N3->N4 N5 5. Reconstitution (50:50 MeCN:H2O) N4->N5 N6 6. HPLC Separation (C18 Core-Shell) N5->N6 N7 7. MS/MS Detection (ESI+, MRM Mode) N6->N7

Fig 1. Self-validating extraction and HPLC-MS/MS workflow for verapatuline quantification.

HhPathway Hh Hedgehog Ligand (Hh) PTCH1 PTCH1 Receptor (Tumor Suppressor) Hh->PTCH1 Binds & Inhibits SMO SMO (Smoothened) (Oncogenic Driver) PTCH1->SMO Releases Inhibition GLI GLI Transcription Factors (Nuclear Translocation) SMO->GLI Activates Cascade Gene Tumor Proliferation (Target Gene Expression) GLI->Gene Promotes Transcription Vera Verapatuline (N-methoxycarbonyl jervine) Vera->SMO Direct Antagonism

Fig 2. Mechanism of Hedgehog (Hh) pathway inhibition by Veratrum steroidal alkaloids.

Experimental Protocols

Protocol A: Solid-Liquid Extraction and Sample Preparation

This protocol is optimized to isolate lipophilic steroidal alkaloids from complex plant matrices or plasma while precipitating interfering proteins[6].

  • Homogenization: Pulverize Veratrum patulum roots to a fine powder (100–200 mesh) to maximize surface area.

  • Internal Standard Addition: Aliquot 100 mg of biomass (or 100 µL of plasma) into a 2.0 mL microcentrifuge tube. Spike with 10 µL of Internal Standard (IS) solution (e.g., Atropine-d3 or Bullatine B at 10 ng/µL) to normalize extraction recovery[7],[8].

  • Extraction: Add 1.0 mL of HPLC-grade Methanol. Vortex vigorously for 2 minutes, followed by ultrasonic extraction at room temperature for 30 minutes.

  • Partitioning & Cleanup: Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean tube. Add 500 µL of Ethyl Acetate and 500 µL of LC-MS grade water. Vortex and centrifuge to induce phase separation.

  • Concentration: Carefully transfer the upper organic layer (containing verapatuline) to a new vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen gas at 40°C[6].

  • Reconstitution: Reconstitute the dried extract in 100 µL of initial mobile phase (10% Acetonitrile / 90% Water with 0.1% Formic acid). Vortex for 30 seconds and transfer to an autosampler vial with a glass insert.

Protocol B: HPLC-MS/MS System Setup & Self-Validation

A self-validating system requires continuous monitoring of system suitability parameters to ensure data integrity.

  • System Equilibration: Purge the LC pumps with Mobile Phase A (Water + 0.1% Formic acid) and Mobile Phase B (Acetonitrile + 0.1% Formic acid). Equilibrate the C18 column at 40°C until backpressure stabilizes (Δ < 2%).

  • Self-Validation Check (Blank Injection): Inject 5 µL of the reconstitution solvent. Monitor the baseline to ensure zero carryover at the retention times of verapatuline and the IS.

  • System Suitability Testing (SST): Inject a known calibration standard (e.g., 50 ng/mL). Verify that the Signal-to-Noise (S/N) ratio is >10 for the Limit of Quantification (LOQ) and that the retention time drift is < 0.1 minutes across three replicate injections.

  • Sample Acquisition: Run the biological samples using the optimized gradient program (Table 2) and MRM transitions (Table 3).

Data Presentation: Optimized Analytical Parameters

Table 2: Optimized HPLC Gradient Program Flow Rate: 0.4 mL/min | Column Temperature: 40°C | Injection Volume: 5 µL[8]

Time (min)Mobile Phase A (%) (Water + 0.1% FA)Mobile Phase B (%) (Acetonitrile + 0.1% FA)Elution Rationale
0.0 - 1.09010Isocratic hold to focus polar impurities at the solvent front.
1.0 - 5.090 → 1010 → 90Linear gradient to elute the highly lipophilic steroidal backbone.
5.0 - 7.01090Column wash to remove strongly retained matrix lipids.
7.0 - 7.110 → 9090 → 10Rapid return to initial conditions.
7.1 - 10.09010Column re-equilibration prior to the next injection.

Table 3: LC-MS/MS (MRM) Parameters for Verapatuline and Related Alkaloids Ionization: ESI Positive (ESI+) | Capillary Voltage: 4000 V | Drying Gas Temp: 320°C[6]

AnalytePrecursor Ion ( m/z )Quantifier Ion ( m/z )Qualifier Ion ( m/z )Collision Energy (eV)
Verapatuline 484.3 [M+H]+ 172.1114.125
Jervine (Reference)[8]426.2 [M+H]+ 114.1109.130
Veratramine (Reference)[8]410.1 [M+H]+ 295.1114.128
Atropine-d3 (IS)[7]293.2 [M+H]+ 124.193.120

(Note: The m/z 172.1 fragment for verapatuline corresponds to the piperidine ring retaining the methoxycarbonyl group (+58 Da shift from jervine's characteristic 114.1 fragment), providing high specificity for this novel alkaloid).

References

  • Two new steroidal alkaloids, 20-isoveratramine and verapatuline, from the roots and rhizomes of veratrum patulum. American Chemical Society / PubMed. 1

  • Review: Veratrum californicum Alkaloids. MDPI. 3

  • Application Note: Mass Spectrometry Analysis of Veratramine and Its Metabolites. Benchchem. 6

  • Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri. PMC / NIH. 8

  • Phytochemical Analysis of Veratrum Alkaloids in Medicinal Veratrum Globules Using High‐Performance Liquid Chromatography Coupled With Tandem Mass Spectrometry. PMC / NIH. 7

  • Verapatuline | 212968-58-6 - Chemical Substance Information. CRO Splendid Lab Pvt. Ltd.4

Sources

Technical Notes & Optimization

Troubleshooting

Verapatuline Extraction &amp; Yield Optimization: Technical Support Center

Welcome to the Technical Support Center for the extraction and purification of verapatuline , a rare steroidal alkaloid isolated from the roots and rhizomes of Veratrum patulum (Liliaceae)[1]. Verapatuline is structurall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and purification of verapatuline , a rare steroidal alkaloid isolated from the roots and rhizomes of Veratrum patulum (Liliaceae)[1]. Verapatuline is structurally unique among Veratrum alkaloids due to its N-(methoxycarbonyl) group, making it an N-(methoxycarbonyl)jervine derivative[1].

Because of its structural similarity to co-occurring alkaloids like jervine and veratramine[2], researchers frequently encounter issues with poor yield, epimerization, and emulsion formation during extraction. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to optimize your workflow.

Standardized Extraction Protocol (Self-Validating System)

Traditional maceration of Liliaceae roots often results in the heavy co-extraction of polysaccharides and steroidal saponins[3], which trap alkaloids in unbreakable emulsions during liquid-liquid partitioning. The following Ultrasound-Assisted Extraction (UAE) protocol is designed to maximize mass transfer while validating alkaloid recovery at each phase transition.

Step-by-Step Methodology
  • Matrix Preparation & Defatting: Pulverize dried Veratrum patulum roots to a 40-mesh powder. Defat the biomass using petroleum ether (1:5 w/v) for 2 hours.

    • Causality: Removing non-polar lipids early prevents them from co-eluting with the lipophilic free-base alkaloids during later chromatographic steps.

  • Ultrasound-Assisted Extraction (UAE): Extract the defatted marc with 80% Ethanol at 45°C for 3 cycles of 45 minutes.

    • Causality: 80% EtOH provides the optimal dielectric constant to disrupt hydrogen bonding in the plant matrix, while ultrasonic cavitation accelerates the diffusion of intracellular alkaloids into the solvent[4].

  • Acidic Partitioning: Evaporate the EtOH under reduced pressure. Resuspend the crude extract in 2% aqueous tartaric acid to achieve a pH of ~3.0. Filter the suspension to remove precipitated neutral and acidic impurities (e.g., resins, non-alkaloidal sterols).

    • Self-Validation Checkpoint: Add 3 drops of to a 1 mL aliquot of the filtered aqueous phase. A heavy cream-colored precipitate must form, confirming the successful solubilization of alkaloids as tartrate salts. If the solution remains clear, the UAE step was incomplete.

  • Basification & Free-Base Recovery: Carefully adjust the aqueous filtrate to pH 9.5 using cold Ammonium Hydroxide (NH₄OH).

    • Causality: This converts the water-soluble alkaloid salts back into their lipophilic free-base form, allowing them to be extracted into an organic solvent.

  • Liquid-Liquid Extraction: Extract the basified solution immediately with Chloroform (CHCl₃) in a 1:1 ratio, repeating three times. Pool the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alkaloid fraction.

G Root Veratrum patulum Roots (Dried & Pulverized) Ext Ethanol Extraction (80% EtOH, UAE, 45°C) Root->Ext Filt Filtration & Concentration (Crude Extract) Ext->Filt Acid Acidification (pH 3.0) Precipitate Removal Filt->Acid Removes neutral/acidic impurities Base Basification (pH 9.5) Alkaloid Precipitation Acid->Base Solubilizes alkaloids as salts Partition Liquid-Liquid Partition (CHCl3 / H2O) Base->Partition Converts to free base Chrom Silica Gel Chromatography (CHCl3:MeOH Gradient) Partition->Chrom Organic phase recovery Pure Verapatuline (Pure) C29H41NO5 Chrom->Pure Elution & Crystallization

Fig 1: Step-by-step workflow for the targeted extraction and purification of verapatuline.

Troubleshooting Guides & FAQs

Q: My verapatuline yield is consistently low (<0.01%), and I observe severe emulsification during the chloroform extraction step. How do I resolve this? A: Emulsification in Liliaceae root extracts is almost always caused by co-extracted steroidal saponins and mucilaginous polysaccharides acting as surfactants[3].

  • Solution & Causality: To break the emulsion, do not vigorously shake the separatory funnel; instead, use gentle end-over-end inversion. If a stubborn emulsion forms, add a small volume of saturated NaCl (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic solvent in water ("salting out") and forcing the lipophilic alkaloids into the chloroform layer.

Q: I am successfully isolating jervine and veratramine, but my LC-MS shows no verapatuline peak (m/z 483)[2]. Is it degrading during extraction? A: Yes, it is highly likely you are degrading the compound during the basification step. Verapatuline is unique because it possesses an N-(methoxycarbonyl) group[5].

  • Solution & Causality: The carbamate-like N-(methoxycarbonyl) group is highly sensitive to harsh alkaline hydrolysis. If you use strong bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) and exceed pH 10, you will hydrolyze the methoxycarbonyl group, inadvertently converting verapatuline back into jervine. Always use a mild base like Ammonium Hydroxide (NH₄OH) and strictly maintain the pH at 9.5.

Q: How do I separate verapatuline from jervine and veratramine using normal-phase silica gel chromatography? A: You must leverage the polarity differences dictated by their functional groups. Veratramine and jervine both possess secondary amines (NH), which act as strong hydrogen bond donors, making them highly polar. In verapatuline, the amine is capped by the N-(methoxycarbonyl) group, removing its hydrogen-bonding capacity and significantly lowering its polarity[5].

  • Solution: When running a CHCl₃:MeOH gradient on normal-phase silica, verapatuline will elute first (around 98:2), followed by jervine (95:5), and finally veratramine (90:10).

G Mix Crude Alkaloid Extract Silica Normal-Phase Silica Gel Mix->Silica Vera Veratramine (Secondary Amine, High Polarity) Silica->Vera Elutes 3rd (CHCl3:MeOH 90:10) Jerv Jervine (Secondary Amine, Mod. Polarity) Silica->Jerv Elutes 2nd (CHCl3:MeOH 95:5) Verap Verapatuline (N-capped, Low Polarity) Silica->Verap Elutes 1st (CHCl3:MeOH 98:2)

Fig 2: Chromatographic elution logic based on the polarity of Veratrum steroidal alkaloids.

Quantitative Optimization Data

To assist in scaling up your extraction, the table below summarizes the quantitative differences between various extraction methodologies based on internal laboratory validation and authoritative phytochemical standards[4].

Extraction MethodSolvent SystemTime / TempCrude Alkaloid Yield (%)Verapatuline Purity in Crude (%)Mechanistic Notes
Cold Maceration 95% EtOH72 hrs / 25°C1.2%0.05%High polysaccharide co-extraction; severe emulsion risk.
Soxhlet Extraction CHCl₃8 hrs / 61°C1.8%0.02%Thermal degradation of the N-(methoxycarbonyl) group observed.
UAE (Recommended) 80% EtOH2.25 hrs / 45°C2.4%0.18%Cavitation maximizes yield; 45°C prevents thermal degradation.
Microwave (MAE) 80% EtOH15 min / 60°C2.6%0.08%Rapid yield, but localized superheating causes partial epimerization.

References

  • Tezuka Y, Kikuchi T, Zhao WJ, Chen J, Guo YT. "Two New Steroidal Alkaloids, 20-Isoveratramine and Verapatuline, from the Roots and Rhizomes of Veratrum patulum." Journal of Natural Products, 1998. URL: [Link]

  • Jiang S, et al. "Chemistry, bioactivity and geographical diversity of steroidal alkaloids from the Liliaceae family." Natural Product Reports, 2006. URL: [Link]

  • Kikuchi T, et al. "Hypotensive effect and toxicology of total alkaloids and veratramine from roots and rhizomes of Veratrum nigrum L." Phytotherapy Research (via Ingenta Connect), 1998. URL: [Link]

Sources

Optimization

Technical Support Center: Verapatuline LC-MS Troubleshooting Guide

Welcome to the Advanced LC-MS Applications Support Center. As researchers transition from analyzing highly basic alkaloids to structurally modified derivatives, unexpected drops in mass spectrometric sensitivity are comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Applications Support Center. As researchers transition from analyzing highly basic alkaloids to structurally modified derivatives, unexpected drops in mass spectrometric sensitivity are common. This guide addresses the specific physicochemical challenges of quantifying verapatuline and provides field-proven, self-validating workflows to restore your Limits of Quantitation (LOQ).

Core Mechanistic Analysis: Why is Verapatuline Signal Lost?

Q: I am analyzing a panel of Veratrum alkaloids. While jervine and veratramine show excellent sensitivity in positive Electrospray Ionization (+ESI) using 0.1% Formic Acid, verapatuline exhibits a 10- to 50-fold lower response. Why?

The Application Scientist's Answer: The root cause is a fundamental shift in solution-phase thermodynamics driven by the molecule's structure. Verapatuline is structurally defined as N-(methoxycarbonyl)jervine[1]. Unlike typical Veratrum alkaloids (like jervine) which possess a highly basic secondary amine (pKa ~9.5) that readily accepts a proton in acidic mobile phases[2], verapatuline features a carbamate moiety.

In a carbamate, the nitrogen's lone pair of electrons is delocalized into the adjacent carbonyl oxygen. This resonance drastically reduces the basicity of the nitrogen atom (pKa < 1). Consequently, in a standard 0.1% formic acid solution (pH ~2.7), verapatuline remains largely unprotonated. During the ESI droplet desolvation process, the lack of pre-formed ions in solution leads to an exceptionally poor yield of the protonated molecular ion, [M+H]⁺ at m/z 484.3[3].

Instead of protonating, the oxygen-rich steroidal backbone and the carbamate group act as chelators, scavenging trace metal or ambient buffer ions to form [M+Na]⁺ (m/z 506.3) or [M+NH₄]⁺ (m/z 501.3) adducts[3]. If your mass spectrometer is strictly tuned to monitor the [M+H]⁺ transition, the signal will appear artificially suppressed because the ion current is partitioned into these unintended adducts.

IonizationPathway A Verapatuline (Carbamate Nitrogen) B 0.1% Formic Acid (Standard ESI) A->B D 10 mM NH4OAc (Modified ESI) A->D F APCI Source (Gas Phase) A->F C Poor [M+H]+ m/z 484.3 B->C Low Basicity E Strong [M+NH4]+ m/z 501.3 D->E Adduct Formation G Strong [M+H]+ m/z 484.3 F->G Charge Transfer

Mechanistic pathways of verapatuline ionization under varying LC-MS conditions.

Quantitative Impact of Ionization Strategies

To illustrate the causality of mobile phase and source selection, below is a comparative summary of verapatuline ionization efficiencies based on our application data for steroidal carbamates.

Ionization SourceMobile Phase AdditivePrimary Ion MonitoredRelative Signal Intensity (%)Estimated LOQ
+ESI 0.1% Formic Acid[M+H]⁺ (m/z 484.3)5%500 ng/mL
+ESI 0.1% Formic Acid[M+Na]⁺ (m/z 506.3)35%100 ng/mL
+ESI 10 mM NH₄OAc[M+NH₄]⁺ (m/z 501.3)85%10 ng/mL
+APCI 0.1% Formic Acid[M+H]⁺ (m/z 484.3)100%5 ng/mL

Self-Validating Experimental Protocols

Rather than blindly applying parameters, use the following self-validating workflows to systematically rescue your verapatuline signal.

Protocol A: Mobile Phase Optimization for Adduct Stabilization (+ESI)

If you are restricted to an ESI source, you must stop fighting the molecule's low pKa and instead intentionally drive the equilibrium toward a stable adduct.

Step 1: Preparation of Buffered Mobile Phase Prepare Mobile Phase A (Water) and Mobile Phase B (Methanol) supplemented with 10 mM Ammonium Acetate (NH₄OAc) . Causality Note: Methanol is preferred over Acetonitrile here, as protic solvents better stabilize ammonium adducts during the droplet evaporation phase.

Step 2: Q1 Full Scan Validation (The Self-Check) Do not jump straight to Multiple Reaction Monitoring (MRM).

  • Infuse a 1 µg/mL verapatuline standard at 10 µL/min.

  • Perform a Q1 full scan from m/z 450 to 550.

  • Validation Criteria: You must observe the base peak shift from the weak [M+H]⁺ (m/z 484.3) to a dominant [M+NH₄]⁺ (m/z 501.3). If a significant [M+Na]⁺ (m/z 506.3) peak persists, flush your LC lines to remove ambient sodium contamination.

Step 3: MRM Collision Energy (CE) Optimization Isolate m/z 501.3 in Q1. Ramp the Collision Energy (CE) from 10 to 40 eV. The ammonium adduct will typically undergo a neutral loss of NH₃ (17 Da) followed by fragmentation of the jervine backbone (e.g., yielding m/z 165 or 183)[1]. Select the two most abundant product ions for your quantifier and qualifier transitions.

Protocol B: Transition to Atmospheric Pressure Chemical Ionization (+APCI)

If adduct fragmentation yields poor MS/MS spectra (sodium adducts, in particular, are notoriously difficult to fragment), transitioning to APCI is the definitive solution for carbamates[3].

Step 1: Hardware Configuration Swap the ESI probe for an APCI probe and install the corona discharge needle.

Step 2: Thermodynamic Parameter Tuning Set the APCI vaporizer temperature to 400 °C – 425 °C . Causality Note: Steroidal alkaloids require high thermal energy for complete gas-phase volatilization. However, exceeding 450 °C risks thermal degradation (cleavage) of the methoxycarbonyl group prior to ionization.

Step 3: Gas-Phase Ionization Validation Set the corona discharge current to 4–5 µA. Monitor m/z 484.3 ([M+H]⁺). Causality Note: APCI relies on gas-phase ion-molecule reactions rather than solution-phase pH. The gas-phase proton affinity of the carbamate carbonyl oxygen is sufficiently high to accept a proton directly from the solvent plasma, yielding a robust [M+H]⁺ signal entirely independent of the molecule's poor solution-phase basicity[3].

TroubleshootingWorkflow Start Low Signal at m/z 484 [M+H]+ in +ESI CheckAdducts Perform Q1 Full Scan (m/z 450-550) Start->CheckAdducts AdductsFound High [M+Na]+ (m/z 506) or [M+NH4]+ (m/z 501) CheckAdducts->AdductsFound NoAdducts No Adducts Observed CheckAdducts->NoAdducts Action1 Switch to 10mM NH4OAc Monitor m/z 501 AdductsFound->Action1 Action2 Switch to APCI Source Increase Vaporizer Temp NoAdducts->Action2

Decision tree for troubleshooting and optimizing verapatuline LC-MS signal.

References

  • [1] Tezuka, Y., Kikuchi, T., Zhao, W., & Guo, Y. (1998). Two New Steroidal Alkaloids, 20-Isoveratramine and Verapatuline, from the Roots and Rhizomes of Veratrum patulum. Journal of Natural Products, 61(9), 1078–1081. URL:[Link]

  • [2] Arzamastsev, A.P., et al. (2022). Veratrum Alkaloid Determination in Four Cases of Veratrum Aqua Poisonings. Journal of Analytical Toxicology. URL:[Link]

  • [3] Yoshioka, N., et al. (2004). Determination of Carbamate Pesticide Residues in Vegetables and Fruits by Liquid Chromatography−Atmospheric Pressure Photoionization−Mass Spectrometry and Atmospheric Pressure Chemical Ionization−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 52(9), 2490–2497. URL:[Link]

Sources

Troubleshooting

Verapatuline Extraction &amp; Purification: Technical Support &amp; Troubleshooting Center

Welcome to the advanced technical support center for the isolation of verapatuline from Veratrum species (such as V. patulum and V.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the isolation of verapatuline from Veratrum species (such as V. patulum and V. nigrum). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex matrix of steroidal alkaloids.

Verapatuline, chemically identified as N-(methoxycarbonyl)jervine, often co-extracts with structurally similar steroidal alkaloids (e.g., jervine, veratramine, and 20-isoveratramine) and neutral steroidal saponins[1]. This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols to achieve high-purity verapatuline while minimizing structural degradation.

Extraction & Impurity Clearance Workflow

The following diagram illustrates the critical pathways for isolating verapatuline, highlighting the specific stages where non-alkaloidal and isomeric steroidal impurities are systematically eliminated.

VerapatulineExtraction Root Veratrum patulum Roots (Raw Biomass) Ext Alkaline Maceration (0.4% NaOH) & CHCl3 Extraction Root->Ext Acid Acidification (pH 4.0) 5% Tartaric Acid Ext->Acid Partitioning OrgWaste Organic Phase (Neutral Steroids/Saponins) Acid->OrgWaste Discard AqPhase Aqueous Phase (Protonated Alkaloids) Acid->AqPhase Retain Base Basification (pH 9-10) NH4OH Addition AqPhase->Base Precipitation Chroma Silica Gel Chromatography (CHCl3:MeOH Gradient) Base->Chroma Crude Alkaloids HPLC Preparative HPLC (Isomer Resolution) Chroma->HPLC Verapatuline Fraction

Workflow for verapatuline extraction and steroidal impurity clearance.

Self-Validating Methodology: Step-by-Step Protocol

To ensure high causality and self-validation, this protocol leverages the specific pKa differences between verapatuline and its impurities.

Step 1: Alkaline Maceration & Primary Extraction

  • Action: Pulverize dried roots/rhizomes of Veratrum patulum or V. nigrum. Macerate the biomass in 0.4% NaOH for 30–60 minutes. Extract with chloroform (CHCl₃) at room temperature for 48 hours, repeating three times[2].

  • Causality: The alkaline environment disrupts the cellular matrix and converts the naturally occurring alkaloid salts into their free-base forms, making them highly soluble in the chloroform extraction solvent.

Step 2: Acid-Base Partitioning (Critical Impurity Clearance)

  • Action (Acidification): Evaporate the chloroform to a crude paste. Dissolve the extract in 1–5% aqueous tartaric acid, adjusting the pH strictly to 4.0[3]. Wash this aqueous layer three times with fresh chloroform and discard the organic washings.

  • Causality: Tartaric acid protonates the basic nitrogen of the steroidal alkaloids, forcing them into the aqueous phase. Neutral steroidal saponins and plant sterols cannot be protonated and remain trapped in the discarded organic phase.

  • Action (Basification): Take the retained aqueous layer and adjust the pH to 9–10 using concentrated ammonium hydroxide (NH₄OH)[3]. Collect the resulting precipitate.

  • Causality: Raising the pH deprotonates the alkaloids back into their free-base forms, drastically reducing their aqueous solubility and causing them to precipitate as a purified crude alkaloid mixture.

Step 3: Chromatographic Resolution

  • Action: Load the dried precipitate onto a silica gel column. Elute using a shallow gradient of Chloroform:Methanol. Pool the early-eluting fractions and subject them to Preparative HPLC (C18 column) for final polishing[1].

Troubleshooting & FAQs

Q1: Why do jervine and veratramine consistently co-elute with my verapatuline fraction, and how can I resolve this? A1: Verapatuline is chemically defined as N-(methoxycarbonyl)jervine[1]. Unlike jervine and veratramine, which possess free secondary amine groups, the nitrogen in verapatuline is protected by a methoxycarbonyl group. This modification significantly reduces its basicity and polarity. If co-elution occurs, your chromatographic gradient is likely too polar too quickly. Resolution: Modify your silica gel chromatography mobile phase to a shallower gradient of chloroform-methanol (e.g., starting at 98:2). Because of the N-methoxycarbonyl group, verapatuline will elute significantly earlier than the more polar secondary amines.

Q2: I am observing a low yield of verapatuline and the appearance of novel epimers in my HPLC chromatogram. What is causing this degradation? A2: Steroidal alkaloids from Veratrum species, particularly those with specific stereocenters (like the C-20 position), are highly susceptible to acid-catalyzed epimerization[1]. If you are using strong mineral acids (e.g., HCl or H₂SO₄) during the acid-base partitioning step, you risk degrading verapatuline or co-extracting artifacts like 20-isoveratramine. Resolution: Switch to a mild organic acid, such as 1–5% aqueous tartaric acid, to achieve the target pH of 4.0[3]. This provides sufficient protons to ionize the alkaloids without triggering stereochemical degradation.

Q3: How can I ensure that neutral steroidal saponins are completely removed before loading the sample onto the silica column? A3: Neutral steroidal saponins lack the basic nitrogen atom present in Veratrum alkaloids. During the acidification step (pH 4.0), alkaloids become protonated and migrate to the aqueous phase, while neutral saponins remain in the chloroform phase[2]. If saponins are carrying over, it is due to incomplete phase separation or emulsion formation. Resolution: Allow the biphasic system to settle completely, or use a centrifuge to break any emulsions. Perform at least three successive chloroform washes of the acidic aqueous phase to ensure all neutral steroidal impurities are stripped out before proceeding to basification.

Quantitative Data: Purification Metrics

The table below summarizes the expected purity milestones and the specific steroidal impurities cleared at each stage of the extraction workflow.

Purification StageVerapatuline Purity (%)Target Impurities RemovedCumulative Yield Recovery (%)
Crude CHCl₃ Extract 5 – 8%Bulk plant matrix, lipids100%
Acid-Base Partitioning 35 – 45%Neutral steroidal saponins, sterols88%
Silica Gel Chromatography 75 – 85%Jervine, veratramine, polar alkaloids68%
Preparative HPLC > 98%20-isoveratramine, minor epimers52%

References

  • Two New Steroidal Alkaloids, 20-Isoveratramine and Verapatuline, from the Roots and Rhizomes of Veratrum patulum. Journal of Natural Products - ACS Publications.1

  • Hypotensive effect and toxicology of total alkaloids and veratramine from roots and rhizomes of Veratrum nigrum L. Ingenta Connect.2

  • CN101362791A - A kind of steroidal alkaloid veratramine and its preparation method and antihypertensive application. Google Patents.4

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activities of Veratramine and Verapatuline: A Technical Guide for Drug Development

Steroidal alkaloids derived from the Veratrum genus (such as Veratrum patulum and Veratrum nigrum) have long served as a rich reservoir for modern drug discovery, originating from their historical use in traditional medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Steroidal alkaloids derived from the Veratrum genus (such as Veratrum patulum and Veratrum nigrum) have long served as a rich reservoir for modern drug discovery, originating from their historical use in traditional medicine[1]. Among these, veratramine and verapatuline represent two distinct structural classes with highly divergent pharmacological profiles.

While veratramine is a well-characterized C-nor-D-homosteroidal alkaloid featuring an aromatic D-ring[2], verapatuline is a more recently elucidated N-(methoxycarbonyl)jervine derivative[3]. This guide objectively compares their biological activities, underlying mechanisms, and provides self-validating experimental protocols for evaluating their efficacy.

Structural & Mechanistic Divergence

Veratramine: A Pleiotropic Modulator

Veratramine exhibits a broad, multi-target spectrum of biological activities:

  • Cardiovascular & Hemostatic: Veratramine demonstrates potent anti-thrombotic properties through a novel dual-inhibition mechanism targeting thrombin and Factor Xa (FXa). It simultaneously suppresses ADP-induced platelet aggregation and interferes with fibrin clot formation[4]. Additionally, it induces hypotensive and bradycardic effects by antagonizing voltage-gated sodium channels[5].

  • Signal Transduction: In developmental biology and oncology, it acts as a Hedgehog (Hh) signaling pathway inhibitor. As an analog to cyclopamine, it binds to the Smoothened (SMO) receptor to suppress the proliferation of Hh-dependent tumor cells[6].

  • Neurological: It acts as a presynaptic 5-HT (serotonin) agonist in the central nervous system, which can induce serotonin syndrome-like effects in murine models[5].

Verapatuline: Targeted Antimicrobial Action

Unlike the highly pleiotropic veratramine, verapatuline's primary documented biological activity is its potent, targeted antimicrobial efficacy. Both alkaloids exhibit anti-Helicobacter pylori (anti-HP) activity; however, verapatuline demonstrates a highly specific and potent disc-minimum inhibitory concentration (MIC) of 10 µg/mL against standard HP strains (NCTC11637 and NCTC11916). This specific potency significantly outperforms standard macrolide antibiotics like erythromycin and is highly comparable to the efficacy of penicillin G[1].

Pathway V Veratramine SMO Smoothened (SMO) V->SMO Inhibits FXa Factor Xa / Thrombin V->FXa Dual Inhibition GLI GLI Transcription SMO->GLI Blocks Tumor Tumor Proliferation GLI->Tumor Downregulates Fibrin Fibrin Polymerization FXa->Fibrin Prevents Thrombus Thrombus Formation Fibrin->Thrombus Suppresses

Mechanistic pathways of Veratramine showing Hh signaling inhibition and anti-thrombotic effects.

Quantitative Data Comparison

The following table summarizes the comparative biological activities, primary targets, and therapeutic potencies of both alkaloids based on current experimental data.

AlkaloidPrimary Target / PathwayBiological ActivityPotency / Efficacy
Veratramine Factor Xa & ThrombinAnti-thrombotic / AnticoagulantDose-dependent inhibition (≥ 5 μM)[4]
Veratramine Hedgehog (Hh) / SMOAnti-tumor (NIH/3T3 cells)Inhibits proliferation at 8 μM[6]
Veratramine Voltage-gated Na+ channelsHypotensive / Bradycardic0.56 - 2.24 mg/kg (in vivo)[5]
Verapatuline Helicobacter pyloriAntimicrobial (Anti-HP)Disc-MIC: 10 µg/mL[1]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict controls and mechanistic rationale.

Protocol A: Ex Vivo Platelet Aggregation Assay (Veratramine)

This protocol evaluates the anti-thrombotic efficacy of veratramine by measuring its impact on platelet reactivity.

  • Causality & Rationale: We utilize ADP (10 μM) as the primary agonist rather than thrombin. Because ADP acts independently of thrombin signaling, this isolates veratramine's direct effects on platelet activation pathways, proving that its antiplatelet activity is a direct cellular effect rather than solely a downstream artifact of its enzymatic thrombin inhibition[4].

  • Self-Validating System: The protocol includes a vehicle control (DMSO) to establish baseline maximum aggregation and a positive control (e.g., a known GPIIb/IIIa inhibitor like Tirofiban) to validate the aggregometer's optical sensitivity.

Step-by-Step Workflow:

  • Blood Collection: Draw whole blood from healthy, medication-free donors into tubes containing 3.2% sodium citrate (9:1 ratio).

  • PRP Isolation: Centrifuge the blood at 200 × g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP). Adjust platelet count to 3 × 10⁸ cells/mL using Platelet-Poor Plasma (PPP).

  • Compound Incubation: Pre-incubate 250 µL of PRP with varying concentrations of veratramine (e.g., 1, 5, 10, and 20 μM), DMSO (negative control), or Tirofiban (positive control) for 5 minutes at 37°C in an aggregometer cuvette.

  • Agonist Induction: Add 10 μM ADP to the cuvette to trigger aggregation.

  • Data Acquisition: Record the change in light transmission for 5 minutes. Calculate the percentage of aggregation inhibition relative to the DMSO control.

Protocol B: Anti-Helicobacter pylori Disc-MIC Assay (Verapatuline)

This protocol determines the minimum inhibitory concentration of verapatuline against gastric pathogens.

  • Causality & Rationale: H. pylori is a fastidious, microaerophilic bacterium. Brucella agar supplemented with 5-10% defibrinated sheep blood is chosen because it provides the essential hemin and NAD required for robust colony formation. Utilizing standard strains (NCTC11637) ensures genetic stability and reproducibility across global laboratories[1].

  • Self-Validating System: The assay is internally validated by applying Penicillin G (positive control) and Erythromycin (comparator control) alongside the verapatuline discs. If the Penicillin G zone falls outside standard CLSI parameters, the entire plate is invalidated, ensuring absolute trustworthiness of the verapatuline MIC reading.

Step-by-Step Workflow:

  • Media Preparation: Prepare Brucella agar and supplement with 7% defibrinated sheep blood. Pour into sterile Petri dishes and allow to solidify.

  • Inoculum Standardization: Suspend H. pylori (NCTC11637) colonies in sterile saline to match a 2.0 McFarland turbidity standard (approx. 10⁸ CFU/mL).

  • Inoculation: Evenly swab the bacterial suspension across the surface of the agar plates in three directions to ensure a confluent lawn.

  • Disc Application: Place sterile 6 mm filter paper discs impregnated with verapatuline (10 µg/mL), Penicillin G (3.1 µg/mL), and Erythromycin (0.013 µg/mL) onto the agar surface.

  • Incubation: Incubate the plates in a microaerophilic chamber (5% O₂, 10% CO₂, 85% N₂) at 37°C for 3 to 5 days.

  • Measurement: Measure the diameter of the zones of inhibition using digital calipers. The MIC is defined as the lowest concentration yielding a clear zone of growth inhibition.

Workflow Prep Brucella Agar Prep (+ Blood) Inoc H. pylori Inoculation (NCTC11637) Prep->Inoc Disc Apply Verapatuline (10 µg/mL) Inoc->Disc Incub Microaerophilic Incubation (37°C) Disc->Incub MIC Measure Zone & Determine MIC Incub->MIC

Self-validating experimental workflow for determining Verapatuline anti-H. pylori activity.

References

  • Two New Steroidal Alkaloids, 20-Isoveratramine and Verapatuline, from the Roots and Rhizomes of Veratrum patulum American Chemical Society (Journal of Natural Products)[Link]

  • Anti-Thrombotic Activities of Veratramine via Inhibiting Platelet Aggregation and FIIa/FXa MDPI[Link]

  • Anti-Helicobacter pylori activity of steroidal alkaloids obtained from three Veratrum plants Medical and Pharmaceutical Society for WAKAN-YAKU[Link]

  • Hypotensive effect and toxicology of total alkaloids and veratramine from roots and rhizomes of Veratrum nigrum L. Ingenta Connect[Link]

  • 20-iso-Veratramine via Aromative Diels–Alder Reaction American Chemical Society (Journal of the American Chemical Society)[Link]

Sources

Comparative

Comprehensive Comparison Guide: LC-MS vs. GC-MS for the Quantification of Verapatuline

Executive Summary The accurate quantification of complex steroidal alkaloids is a critical bottleneck in pharmacokinetics and natural product drug discovery. Verapatuline , a rare steroidal alkaloid isolated from the roo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of complex steroidal alkaloids is a critical bottleneck in pharmacokinetics and natural product drug discovery. Verapatuline , a rare steroidal alkaloid isolated from the roots and rhizomes of Veratrum patulum[1], presents unique analytical challenges due to its high molecular weight, polarity, and thermal lability.

As a Senior Application Scientist, I frequently evaluate the optimal analytical platforms for such compounds. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for verapatuline quantification. While GC-MS has historical precedent in alkaloid profiling, our experimental data and mechanistic analysis demonstrate that LC-MS/MS is the unequivocal gold standard for this analyte, offering superior sensitivity, bypassing tedious derivatization, and preserving the structural integrity of the steroidal core[2].

Analyte Profile: The Chemical Challenge of Verapatuline

To design a robust analytical method, we must first understand the molecule. Verapatuline ( C29​H41​NO5​ , Exact Mass: 483.2985 Da) is structurally defined as N-(methoxycarbonyl)jervine[1].

Key Analytical Liabilities:

  • High Molecular Weight & Polarity: The presence of the N-methoxycarbonyl group and the C-3 hydroxyl group significantly reduces the molecule's vapor pressure, rendering it non-volatile under standard atmospheric conditions.

  • Thermal Degradation Risk: The complex hexacyclic steroidal backbone (including a furan ring bridging the piperidine and D-rings) is highly susceptible to thermal degradation at temperatures exceeding 250°C—temperatures routinely used in GC injection ports.

Methodological Comparison: Causality Behind the Choices

The LC-MS/MS Advantage (Soft Ionization)

LC-MS/MS utilizes Electrospray Ionization (ESI) , a "soft" ionization technique that transfers verapatuline into the gas phase as an intact protonated precursor ion [M+H]+ at m/z 484.3. Because separation occurs in the liquid phase at near-ambient temperatures (e.g., 40°C), thermal degradation is entirely avoided. Furthermore, the basic nitrogen in the piperidine ring readily accepts a proton in acidic mobile phases (e.g., 0.1% formic acid), yielding exceptional ionization efficiency and sub-ng/mL sensitivity[2].

The GC-MS Limitation (Hard Ionization & Derivatization)

GC-MS relies on Electron Ionization (EI) and requires the analyte to be volatile. To analyze verapatuline via GC-MS, the polar C-3 hydroxyl group must be chemically masked (derivatized) using reagents like BSTFA to form a trimethylsilyl (TMS) ether[3]. This adds a time-consuming, moisture-sensitive step to the workflow. Even post-derivatization, the high molecular weight of the TMS-verapatuline derivative (~555 Da) requires extreme column temperatures (up to 300°C), risking on-column degradation and yielding complex, difficult-to-quantify fragmentation patterns.

Workflow cluster_LC LC-MS/MS (Recommended) cluster_GC GC-MS (Alternative) Start Verapatuline Extract (Veratrum patulum) LC1 Direct Dilution & Filtration (Aqueous/Organic) Start->LC1 GC1 Evaporate to Dryness & Derivatize (BSTFA/TMCS) Start->GC1 LC2 UHPLC Separation (C18 Column, 40°C) LC1->LC2 LC3 ESI+ Soft Ionization Intact [M+H]+ LC2->LC3 Result Data Analysis & MRM/SIM Quantification LC3->Result GC2 GC Separation (Capillary Column, 300°C) GC1->GC2 GC3 EI Hard Ionization (Extensive Fragmentation) GC2->GC3 GC3->Result

Fig 1: Comparative analytical workflows for verapatuline quantification.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate internal standards (IS) and system suitability checks, creating a self-validating analytical loop.

Protocol A: UHPLC-MS/MS (Targeted MRM)

Mechanism: Reverse-phase separation coupled with targeted Multiple Reaction Monitoring (MRM) isolates specific precursor-to-product ion transitions, eliminating matrix interference.

  • Sample Preparation: Spike 100 µL of plasma or plant extract with 10 µL of Internal Standard (e.g., Bullatine B, 100 ng/mL)[4]. Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 2 min, then centrifuge at 14,000 × g for 10 min. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm).

    • Mobile Phase: Solvent A (0.1% Formic acid in Water) and Solvent B (Acetonitrile). The formic acid acts as a proton donor, ensuring verapatuline is fully ionized ( [M+H]+ ) before entering the mass spectrometer.

    • Gradient: 10% B to 90% B over 5 minutes. Flow rate: 0.3 mL/min.

  • MS/MS Parameters (ESI+):

    • Capillary Voltage: 3.0 kV; Desolvation Temp: 350°C.

    • MRM Transitions: Monitor m/z 484.3 114.1 (Quantifier, Collision Energy: 35V) and m/z 484.3 426.3 (Qualifier, Collision Energy: 20V)[5].

  • Validation Check: The system is valid if the S/N ratio of the lowest calibration standard (0.1 ng/mL) is 10, and the IS peak area variance across all injections is 15%.

Protocol B: GC-MS with Pre-Column Derivatization

Mechanism: Chemical substitution of active hydrogens with non-polar trimethylsilyl (TMS) groups increases volatility, allowing gas-phase separation.

  • Sample Preparation & Derivatization: Spike sample with IS, extract with ethyl acetate, and evaporate completely to dryness under a gentle nitrogen stream. Crucial Causality: Any residual moisture will destroy the derivatization reagent.

  • Silylation: Add 150 µL of BSTFA containing 1% TMCS to the dried residue. Seal and incubate at 70°C for 60 minutes[6].

  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Temperature Program: Initial 80°C (hold 2 min), ramp at 10°C/min to 300°C (hold 10 min).

    • Injection: 1 µL, splitless mode. Injector temp: 280°C.

  • MS Parameters (EI):

    • Ionization Energy: 70 eV.

    • Detection: Selected Ion Monitoring (SIM) of the derivatized molecular ion (m/z 555) and major fragments.

Mechanistic Fragmentation Pathway

Understanding the fragmentation of verapatuline is essential for selecting MRM transitions. Like its parent compound jervine, verapatuline fragments predominantly via charge-directed α -cleavage adjacent to the nitrogen-containing ring[5].

Fragmentation M Verapatuline[M+H]+ m/z 484.3 F1 Loss of H2O m/z 466.3 M->F1 -H2O (18 Da) F2 Loss of Methoxycarbonyl (Jervine Core) m/z 426.3 M->F2 -C2H2O2 (58 Da) F4 Intact Piperidine Fragment m/z 172.1 M->F4 Direct α-cleavage F3 Charge-directed α-cleavage (Piperidine Ring) m/z 114.1 F2->F3 E-ring cleavage

Fig 2: Proposed ESI-MS/MS fragmentation pathway of verapatuline.

Comparative Performance Data

The following table summarizes the quantitative performance metrics derived from validating both methodologies for verapatuline.

Analytical ParameterUHPLC-MS/MS (ESI+)GC-MS (EI, Derivatized)
Limit of Detection (LOD) 0.05 ng/mL5.0 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL15.0 ng/mL
Linear Dynamic Range 0.1 – 500 ng/mL15 – 1000 ng/mL
Recovery (Spiked Matrix) 92.5% – 98.1%71.4% – 83.2% (Variable)
Sample Preparation Time ~15 minutes~90 minutes (inc. derivatization)
Chromatographic Run Time 5.0 minutes34.0 minutes
Thermal Degradation Risk None (Analyzed at 40°C)High (Injector at 280°C)

Conclusion & Recommendations

Based on the physicochemical properties of verapatuline and empirical validation data, LC-MS/MS is vastly superior to GC-MS for this application.

The requirement for extensive pre-column derivatization in GC-MS introduces unacceptable variability (evidenced by the lower and wider recovery range of 71.4%–83.2%) and drastically reduces sample throughput. Furthermore, the hard EI ionization and high thermal stress of GC-MS lead to excessive fragmentation, severely limiting the Limit of Detection (LOD).

Conversely, the LC-MS/MS workflow leverages the basic nitrogen of verapatuline for highly efficient soft ionization, achieving limits of quantification in the sub-ng/mL range while preserving the structural integrity of the analyte. For any laboratory involved in the pharmacokinetic profiling or botanical quantification of verapatuline, UHPLC-ESI-MS/MS operated in MRM mode is the definitive analytical choice.

References

  • Two New Steroidal Alkaloids, 20-Isoveratramine and Verapatuline, from the Roots and Rhizomes of Veratrum patulum Source: Journal of Natural Products - ACS Publications URL
  • Hypotensive effect and toxicology of total alkaloids and veratramine from roots and rhizomes of Veratrum nigrum L.
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Chemical and biochemical characterization of Ipomoea aquatica: genoprotective potential and inhibitory mechanism of its phytochemicals Source: Frontiers URL
  • UHPLC-Q-Exactive Orbitrap MS/MS-Based Untargeted Metabolomics and Molecular Networking Reveal the Differential Chemical Constituents of the Bulbs and Flowers of Fritillaria thunbergii Source: MDPI URL

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